(1S)-1-(3-chlorophenyl)propan-1-ol
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Overview
Description
(1S)-1-(3-chlorophenyl)propan-1-ol: is an organic compound characterized by a chiral center at the first carbon atom, making it optically active. This compound is part of the class of secondary alcohols and contains a chlorophenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-chlorophenyl)propan-1-ol typically involves the reduction of the corresponding ketone, (3-chlorophenyl)propan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-chlorophenyl)propan-1-ol: undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acidic medium or potassium permanganate (KMnO4) in basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: (3-chlorophenyl)propan-1-one or (3-chlorophenyl)propanoic acid.
Reduction: (3-chlorophenyl)propane.
Substitution: Various substituted phenylpropanols depending on the nucleophile used.
Scientific Research Applications
(1S)-1-(3-chlorophenyl)propan-1-ol: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which (1S)-1-(3-chlorophenyl)propan-1-ol exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical pathways. The presence of the chlorophenyl group enhances its binding affinity to certain targets, influencing its biological activity.
Comparison with Similar Compounds
(1S)-1-(3-chlorophenyl)propan-1-ol: can be compared with other similar compounds such as:
(1S)-1-(4-chlorophenyl)propan-1-ol: Similar structure but with the chlorine atom at the para position.
(1S)-1-(3-bromophenyl)propan-1-ol: Similar structure but with a bromine atom instead of chlorine.
(1S)-1-(3-chlorophenyl)butan-1-ol: Similar structure but with an additional carbon in the alkyl chain.
The uniqueness of This compound lies in its specific substitution pattern and the presence of the chiral center, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
(1S)-1-(3-chlorophenyl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYGJPRINQKIQF-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC=C1)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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